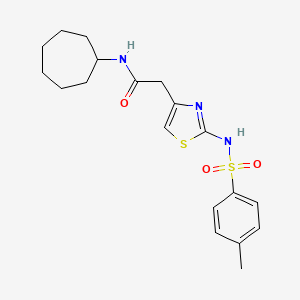
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . The starting materials could include a thiazole derivative and an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached sulfonamide and acetamide groups .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They can act as antibacterial , antifungal , and antiviral agents. The presence of the thiazole ring can disrupt microbial cell wall synthesis or interfere with essential enzymes within the pathogens, leading to their inhibition or death .
Anticancer Activity
The structural complexity of thiazole compounds allows them to interact with various biological targets, making them potential candidates for anticancer drugs. They can inhibit tumor growth by interfering with cell division or inducing apoptosis in cancer cells. Some thiazole derivatives have shown promising results in preclinical studies for their cytotoxic effects on human tumor cell lines .
Drug Discovery
Due to their diverse biological activities, thiazole derivatives are valuable scaffolds in drug discovery. They are used to develop new therapeutic agents for a range of diseases, including cardiovascular disorders, diabetes, and neurological conditions. The compound could be a precursor or a lead compound in the synthesis of new drugs .
Polymer Synthesis
Thiazole derivatives can be used as monomers or cross-linking agents in polymer synthesis. They can impart specific properties to polymers, such as thermal stability, electrical conductivity, and resistance to degradation, which are beneficial in material science applications.
Material Science
The unique electronic properties of thiazole rings make them suitable for use in the development of advanced materials. They can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. These materials have applications in electronics and renewable energy technologies.
Neuroprotective Agents
Thiazole derivatives have shown neuroprotective effects in various studies. They can play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. This is achieved through their antioxidant properties or by modulating neurotransmitter systems .
Orientations Futures
Propriétés
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-14-8-10-17(11-9-14)27(24,25)22-19-21-16(13-26-19)12-18(23)20-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMWAIERARQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)


![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)

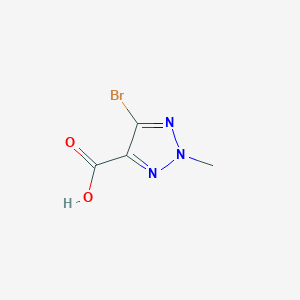
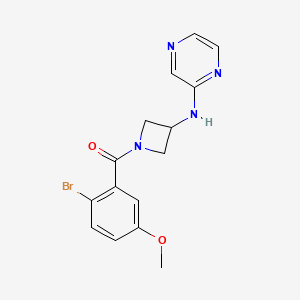
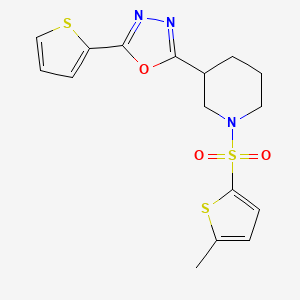
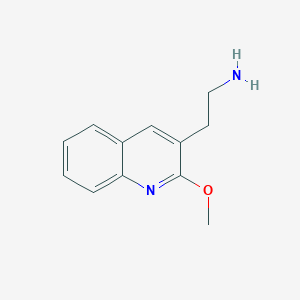
![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)
